Phenyl (5-chloro-4-methylthiazol-2-yl)carbamate
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Overview
Description
Phenyl (5-chloro-4-methylthiazol-2-yl)carbamate is a chemical compound with the molecular formula C11H9ClN2O2S and a molecular weight of 268.72 g/mol . It is characterized by the presence of a phenyl group attached to a thiazole ring, which is further substituted with a chlorine atom and a methyl group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of Phenyl (5-chloro-4-methylthiazol-2-yl)carbamate typically involves the reaction of 5-chloro-4-methylthiazol-2-amine with phenyl chloroformate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Phenyl (5-chloro-4-methylthiazol-2-yl)carbamate undergoes various chemical reactions, including:
Scientific Research Applications
Phenyl (5-chloro-4-methylthiazol-2-yl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Phenyl (5-chloro-4-methylthiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound binds to these targets, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Phenyl (5-chloro-4-methylthiazol-2-yl)carbamate can be compared to other carbamate derivatives, such as methyl carbamate and ethyl carbamate . While these compounds share a common carbamate functional group, this compound is unique due to its thiazole ring and specific substitutions, which confer distinct chemical and biological properties .
Similar compounds include:
Methyl carbamate: Used as a pesticide and in the synthesis of pharmaceuticals.
Ethyl carbamate: Known for its use in the production of certain alcoholic beverages and as a research chemical.
Properties
Molecular Formula |
C11H9ClN2O2S |
---|---|
Molecular Weight |
268.72 g/mol |
IUPAC Name |
phenyl N-(5-chloro-4-methyl-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C11H9ClN2O2S/c1-7-9(12)17-10(13-7)14-11(15)16-8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14,15) |
InChI Key |
BWBXJJDPHBFPBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)OC2=CC=CC=C2)Cl |
Origin of Product |
United States |
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